molecular formula C10H8F3N3 B2984442 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1465228-88-9

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2984442
CAS No.: 1465228-88-9
M. Wt: 227.19
InChI Key: DKNLEIXQVHELJZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a type of organic compound. Imidazoles are characterized by a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular formula of a similar compound, “2-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline”, is C11H10F3N3 . This suggests that the compound you’re asking about might have a similar structure, with a trifluoromethyl group (-CF3) and an imidazole ring present.

Scientific Research Applications

Structural Analysis and Physical Properties

A study by Hoong-Kun Fun et al. (2011) on a similar compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, revealed its planar structure and detailed the molecular interactions within its crystal lattice. This compound exhibits hydrogen-bonding motifs forming infinite chains, showcasing its potential for forming stable molecular arrangements (Hoong-Kun Fun et al., 2011).

Synthetic Approaches

Research on the synthesis of related compounds emphasizes the versatility of the imidazo[1,2-a]pyridine scaffold. A. Lifshits et al. (2015) described a novel method for preparing (2-aminopyridin-4-yl)methanol, highlighting the significance of imidazo[1,2-a]pyridines in pharmacology and synthetic chemistry due to their bioactive properties (A. Lifshits et al., 2015).

Chemical Modifications and Reactions

Jie Zhang et al. (2003) explored direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a simple route to a variety of room temperature ionic liquids (RTILs). This methodology underscores the reactivity and functionalization potential of compounds within this chemical class (Jie Zhang et al., 2003).

Fluorescent Properties and Applications

The study of fluorescent properties of imidazo[1,2-a]pyridine-based compounds by H. Tomoda et al. (1999) led to the identification of derivatives exhibiting stable solid compounds with significant fluorescent properties. This research points to the potential of these compounds in the development of new fluorescent organic materials (H. Tomoda et al., 1999).

Therapeutic Agent Development

Imidazo[1,2-a]pyridine scaffolds have been recognized for their broad range of applications in medicinal chemistry. A. Deep et al. (2016) reviewed the structural modifications of this scaffold, leading to the discovery of novel therapeutic agents with anticancer, antimicrobial, and various other bioactivities (A. Deep et al., 2016).

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLEIXQVHELJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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